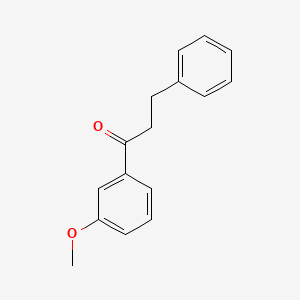

3'-甲氧基-3-苯基丙基苯酮

描述

The compound of interest, 3'-Methoxy-3-phenylpropiophenone, is a chemical entity that can be associated with various chemical reactions and possesses distinct physical and chemical properties. While the provided papers do not directly discuss 3'-Methoxy-3-phenylpropiophenone, they do provide insights into related compounds and their behaviors, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds, such as 1-phenyl-3(4-methoxyphenyl)-2-propenone, involves the use of density functional theory and various spectroscopic techniques to optimize structural parameters and understand electronic properties . Additionally, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, leading to multiple arylation via successive C-C and C-H bond cleavages, suggests a potential synthetic pathway that could be adapted for the synthesis of 3'-Methoxy-3-phenylpropiophenone .

Molecular Structure Analysis

The molecular structure and spectroscopic data of related methoxyphenol compounds have been obtained using DFT calculations, which provide insights into bond lengths, bond angles, and intramolecular interactions . X-ray crystallography studies of similar compounds, such as 3-phenoxy-1,4-diarylazetidin-2-ones, reveal the importance of torsional angles and configurations for activity, which could be relevant for understanding the structure of 3'-Methoxy-3-phenylpropiophenone .

Chemical Reactions Analysis

The reactivity of related compounds, such as p-methoxypropiophenone, in photochemical reactions with phenols, indicates the potential for 3'-Methoxy-3-phenylpropiophenone to participate in similar reactions . The study of carbonyl triplets and their quenching by phenols provides valuable information on the reactivity of carbonyl-containing compounds .

Physical and Chemical Properties Analysis

The dissociation constants and thermodynamic parameters of related compounds, such as 3,4-dihydroxyphenylpropionic acid, provide a basis for understanding the acid-base properties of 3'-Methoxy-3-phenylpropiophenone . The electronic structure and intramolecular interactions of methoxyphenol isomers, studied using core X-ray photoelectron spectroscopy and quantum mechanical calculations, offer insights into the electronic properties that could be expected for 3'-Methoxy-3-phenylpropiophenone .

科学研究应用

抗心律失常活性

3'-甲氧基-3-苯基丙基苯酮衍生物表现出显着的抗心律失常特性。例如,2"-二乙氨基乙氧基-3-苯基丙基苯酮盐酸盐 (I)(Dialicor 或 Etafone)显示出抗心律失常、解痉和局部麻醉活性。通过 4-羟基香豆素衍生物合成的 Etafone 类似物表现出毒性降低以及冠状动脉扩张和局部麻醉活性增强 (Nikolaevskii 等,1989)。

光化学研究

对甲氧基-β-苯基丙基苯酮的光化学受环糊精络合影响。与 β-或 γ-环糊精的这种相互作用导致免受亚硝酸盐或铜离子等外部水溶性猝灭剂的影响,并影响所包含酮的三线态寿命 (Netto-Ferreira & Scaiano, 1988)。

复杂化合物的合成

3'-甲氧基-3-苯基丙基苯酮用于合成复杂的化学结构。例如,它在 3,4-二芳基-2H-1-苯并硫杂蒽的脱硫中发挥作用,产生各种 1,1,2-三芳基烯-1 (Collins & Hobbs, 1974)。

新型聚合物的开发

源自 3'-甲氧基-3-苯基丙基苯酮的双酚单体(3-甲氧基)苯氢醌已用于全芳香聚(芳基醚酮)的开发。这些聚合物表现出高分子量、良好的溶解性、高的玻璃化转变温度和优异的热稳定性 (岳等,2007)。

药物中间体

它还参与合成对甲氧基苯基)7-甲氧基 1-羟基 3-萘甲酰酸等药物中间体,证明了其在制药工业中的用途 (于玛,2000)。

安全和危害

The safety data sheet for a similar compound, 4`-Methoxypropiophenone, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

属性

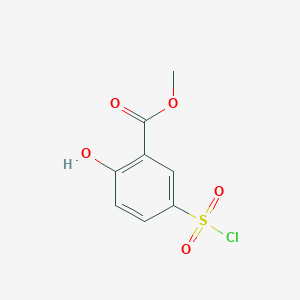

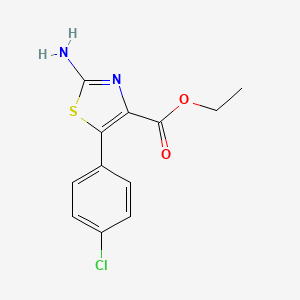

IUPAC Name |

1-(3-methoxyphenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-18-15-9-5-8-14(12-15)16(17)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWKQZILABRHBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458778 | |

| Record name | 3'-METHOXY-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Methoxy-3-phenylpropiophenone | |

CAS RN |

76106-76-8 | |

| Record name | 3'-METHOXY-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5aR,10aR)-Tetrahydrodithiazolo[3,4-a:3',4'-d]pyrazine-5,10(3H,8H)-dione](/img/structure/B1338600.png)

![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1338610.png)

![2-{[(2-Aminophenyl)methoxy]methyl}aniline](/img/structure/B1338631.png)